molecular formula C25H21N5O3 B2382938 N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-naphthamide CAS No. 1021098-83-8

N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-naphthamide

カタログ番号: B2382938
CAS番号: 1021098-83-8
分子量: 439.475
InChIキー: OQHMSERGSSDOEQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-naphthamide (CAS 1021098-83-8) is a synthetic small molecule with a molecular formula of C25H21N5O3 and a molecular weight of 439.5 g/mol . This compound features a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold in medicinal chemistry known for its potential to interact with key biological targets. Compounds based on the triazolopyridazine structure have demonstrated significant research value, particularly in the field of epigenetics. For instance, the optimized bivalent bromodomain and extraterminal (BET) inhibitor AZD5153, which shares this core structure, has been shown to exhibit high potency in vitro and in vivo, effecting c-Myc downregulation and tumor growth inhibition in xenograft studies . Furthermore, related triazolopyridazine compounds are investigated as potential stearoyl-CoA desaturase (SCD) inhibitors, which play a role in cancer cell proliferation by catalyzing the generation of unsaturated fatty acids necessary for membrane integrity . This makes such compounds valuable probes for studying metabolic pathways in oncology research. The structure of this specific compound includes a 4-methoxyphenyl substituent on the triazole ring and a naphthamide group connected via an ethoxyethyl linker, which may influence its physicochemical properties and target binding affinity. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle the material with appropriate safety precautions in a laboratory setting.

特性

IUPAC Name

N-[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O3/c1-32-21-10-8-18(9-11-21)24-28-27-22-12-13-23(29-30(22)24)33-15-14-26-25(31)20-7-6-17-4-2-3-5-19(17)16-20/h2-13,16H,14-15H2,1H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHMSERGSSDOEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-naphthamide is a complex organic compound with significant potential in medicinal chemistry. This article aims to explore its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula: C₁₄H₁₅N₅O₂
  • IUPAC Name: 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethan-1-amine
  • CAS Number: 1204296-37-6
  • Molecular Weight: 285.31 g/mol

The structure includes a triazole ring fused with a pyridazine moiety and is linked to a naphthamide group. This unique combination contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit a broad spectrum of antimicrobial properties. For instance:

  • Antibacterial Effects: The triazole derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that derivatives with similar structures to this compound exhibited minimal inhibitory concentrations (MICs) as low as 3.68 μg/mL against resistant strains of Bacillus subtilis and Escherichia coli .

Anticancer Potential

The triazole moiety is recognized for its role in anticancer activity. It has been noted that:

  • Mechanism of Action: Compounds like this compound may inhibit specific enzymes involved in cancer cell proliferation. For example, they target methionine aminopeptidases (MetAPs), which are crucial in tumor growth .

Anti-inflammatory and Analgesic Effects

The compound's potential as an anti-inflammatory agent is supported by studies indicating that similar triazole derivatives can modulate inflammatory pathways:

  • Inhibition of Pro-inflammatory Cytokines: Research has shown that certain triazoles reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various experimental models .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound reveals how modifications to its structure can enhance or diminish biological activity.

Structural ComponentModification Impact
Triazole RingEssential for antimicrobial activity
Naphthamide GroupEnhances anticancer properties
Methoxy Phenyl SubstitutionIncreases lipophilicity and bioavailability

Case Studies

Several studies have highlighted the efficacy of compounds structurally related to this compound:

  • Study on Antibacterial Activity: A series of triazole derivatives were tested against resistant bacterial strains. Results showed that modifications led to enhanced activity against E. coli and Staphylococcus aureus, with some compounds exhibiting MICs lower than traditional antibiotics .
  • Anticancer Research: A derivative similar to the target compound was evaluated for its ability to inhibit cancer cell lines. The study reported significant reductions in cell viability at concentrations as low as 10 µM .

科学的研究の応用

Anticancer Activity

Research indicates that compounds similar to N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-naphthamide exhibit significant anticancer properties.

  • Mechanism of Action :
    • These compounds often inhibit key signaling pathways involved in tumor growth. For instance, they may target kinases essential for cell cycle regulation.
  • Case Study :
    • A study by Zhang et al. found that a derivative of this compound showed an IC50 value of 30 µM against the MCF7 breast cancer cell line, indicating strong cytotoxic effects.

Anti-inflammatory Effects

The compound has also demonstrated potential as an anti-inflammatory agent.

  • Biological Activity :
    • Research has shown that it can reduce levels of pro-inflammatory cytokines in vitro.
  • Case Study :
    • In a study by Liu et al., treatment with the compound significantly decreased TNF-alpha levels in LPS-stimulated macrophages.

Neuroprotective Properties

Emerging studies suggest neuroprotective effects attributed to the compound's ability to modulate neurotransmitter systems and reduce oxidative stress.

  • Mechanism :
    • The compound may enhance neurotrophic factors and protect neuronal cells from apoptosis.
  • Case Study :
    • A study conducted by Wang et al. reported that the compound improved cognitive function in a mouse model of Alzheimer’s disease.

Antimicrobial Activity

This compound has shown promising results against various bacterial strains.

  • In Vitro Studies :
    • Tests have indicated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL.

Potential as a Drug Delivery System

The unique structural properties of this compound make it suitable for use in drug delivery systems.

  • Nanoparticle Formulation :
    • Research suggests that it can be encapsulated within nanoparticles to enhance the bioavailability of poorly soluble drugs.
  • Case Study :
    • A study by Chen et al. demonstrated that nanoparticles containing this compound improved the efficacy of doxorubicin in tumor models.

Polymer Composites

The compound can be utilized in the development of polymer composites for various applications.

  • Enhancement of Mechanical Properties :
    • Incorporating this compound into polymer matrices has been shown to enhance tensile strength and thermal stability.

Case Study in Coatings

Research indicates its potential use in protective coatings due to its chemical stability and resistance to degradation.

  • Performance Testing :
    • Coatings formulated with this compound exhibited superior resistance to UV radiation and moisture compared to standard formulations.

化学反応の分析

Key Steps:

  • Triazolo-Pyridazine Core Formation :

    • Cyclocondensation of hydrazine derivatives with pyridazine precursors under basic conditions (e.g., KOH/EtOH, reflux) to form the triazolo[4,3-b]pyridazine scaffold .

    • Methoxylation at the 3-position via nucleophilic aromatic substitution using 4-methoxyphenylboronic acid under Suzuki coupling conditions.

  • Ether Linkage Introduction :

    • Reaction of 6-chloro-triazolo-pyridazine with 2-aminoethanol in the presence of K₂CO₃ in DMF to form the ethoxy spacer .

  • Amide Bond Formation :

    • Coupling of the amine-terminated intermediate with 2-naphthoic acid using EDCl/HOBt or HATU/DIPEA in DCM/DMF .

Reaction StepReagents/ConditionsYieldReference
Triazolo-pyridazine cyclizationHydrazine, pyridazine, KOH/EtOH, reflux65-75%
Methoxyphenyl substitutionSuzuki coupling, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O82%
Ether formation2-aminoethanol, K₂CO₃, DMF, 25°C, 8 h70%
Amide couplingHATU, DIPEA, DCM, rt, 12 h85%

Degradation Pathways

The compound undergoes hydrolysis and oxidative degradation under specific conditions:

  • Acidic Hydrolysis :

    • Cleavage of the amide bond in HCl (1M, reflux) to yield 2-naphthoic acid and the corresponding amine .

    • Demethylation of the 4-methoxyphenyl group under strong acids (HBr/AcOH) to form a phenolic derivative .

  • Oxidative Degradation :

    • Exposure to H₂O₂/Fe²⁺ results in oxidation of the triazole ring, forming triazole N-oxide derivatives .

ConditionDegradation ProductMechanismReference
1M HCl, reflux, 6 h2-Naphthoic acid + Ethylene diamine derivativeHydrolysis
HBr/AcOH, 110°C, 3 h4-Hydroxyphenyl-triazolo-pyridazineDemethylation
H₂O₂/Fe²⁺, rt, 24 hTriazolo-pyridazine N-oxideOxidation

Functional Group Transformations

The compound’s reactivity is dominated by its triazole, pyridazine, and amide functionalities:

  • Triazole Ring Modifications :

    • Alkylation at N1 of the triazole using methyl iodide/NaH in THF .

    • Click chemistry with terminal alkynes (CuSO₄/sodium ascorbate) to form triazole-linked conjugates .

  • Amide Group Reactions :

    • Reduction with LiAlH₄ to form the corresponding amine.

    • Nucleophilic acyl substitution with Grignard reagents to generate ketones .

Reaction TypeReagents/ConditionsProductReference
Triazole alkylationCH₃I, NaH, THF, 0°C → rtN1-Methyl-triazolo-pyridazine
Amide reductionLiAlH₄, THF, refluxEthylene diamine derivative
Click chemistryPhenylacetylene, CuSO₄, sodium ascorbateTriazole-linked conjugate

Stability Under Various Conditions

The compound exhibits moderate stability, with degradation observed under harsh conditions:

ConditionStability OutcomeHalf-LifeReference
pH 7.4 buffer, 37°CStable (>90% remaining at 24 h)>48 h
UV light (254 nm), 6 h20% degradation (amide bond cleavage)12 h
60°C, dry air<5% decomposition over

類似化合物との比較

Comparison with Similar Compounds

The target compound shares its [1,2,4]triazolo[4,3-b]pyridazine core with several analogs, differing primarily in substituents and biological activities. Below is a comparative analysis based on structural and functional data from the evidence:

Table 1: Structural and Functional Comparison of Triazolopyridazine Derivatives

Compound Name & ID Substituents Molecular Weight (g/mol) Key Properties/Biological Activity References
Target Compound 3-(4-MeOPh), 6-(OCH2CH2NHCO-2-naphthyl) ~425 (estimated) Inferred PEF(S) binding; enhanced lipophilicity
2-(4-EtOPh)-N-[4-(3-Me-triazolo)phenyl]acetamide (891117-12-7) 3-Me, 6-Ph(4-EtO) 457.45 Structural analog; substituent-driven solubility
N-(2-{[3-(3-MeOPh)triazolo]oxy}ethyl)-3-(tetrazol-1-yl)benzamide 3-(3-MeOPh), 6-OCH2CH2NHCO-benzamide (tetrazole) 457.45 Tetrazole enhances hydrogen bonding
AG01AQFE (1204296-37-6) 3-(4-MeOPh), 6-OCH2CH2NH2 (ethanamine) 285.30 Lab chemical; acute toxicity noted
C1632 (Maybridge SB02011EA) N-methyl-N-[3-(3-Me-triazolo)phenyl]acetamide Not reported Pharmacological inhibitor (Lin28 pathway)
PEF(S) Binders 8–10 (Cardiff study) Substituted [1,2,4]triazolo[4,3-b]pyridazin-6-yl pyridines ~350–450 Validated PEF(S) binders via virtual screening

Key Observations:

Tetrazole-containing analogs (e.g., ) introduce acidic protons, which may enhance target engagement through hydrogen bonding or ionic interactions.

Biological Activity: Triazolopyridazine derivatives with 4-methoxyphenyl groups (e.g., AG01AQFE ) are frequently used in drug discovery due to their balanced electronic and steric properties. PEF(S) binders from the Cardiff study demonstrate the scaffold’s versatility in occupying novel chemical space, suggesting the target compound could exhibit unique binding modes.

Safety Profiles :

  • AG01AQFE requires stringent safety protocols (e.g., skin/eye protection) due to acute toxicity, a consideration for the target compound given structural similarities.

Research Findings and Implications

  • Virtual Screening: Triazolopyridazines, including the target compound’s analogs, were prioritized in PEF(S) studies due to their structural novelty and predicted binding efficacy .
  • Pharmacological Potential: The naphthamide group’s bulk may reduce off-target effects compared to smaller substituents (e.g., methyl or ethoxy groups) but necessitates solubility optimization .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to verify substituent positions and linker connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-HRMS for [M+H]+ ion matching theoretical values within 2 ppm error) .
    Advanced Validation :
  • X-ray Crystallography : Resolve stereochemical ambiguities and confirm solid-state packing (if single crystals are obtainable) .

How can researchers identify the primary biological targets of this compound?

Q. Advanced Research Focus

  • Kinase Profiling Panels : Screen against a panel of 50–100 kinases (e.g., p38 MAPK, EGFR) to identify inhibition patterns. Use ADP-Glo assays to quantify IC₅₀ values .
  • Cellular Thermal Shift Assay (CETSA) : Validate target engagement in cell lysates by monitoring protein stability shifts post-compound treatment .
    Key Considerations :
  • Include positive controls (e.g., known kinase inhibitors) to benchmark activity .

How should structure-activity relationship (SAR) studies be designed to enhance potency?

Q. Advanced Research Focus

  • Systematic Analog Synthesis :
    • Modify the 4-methoxyphenyl group (e.g., replace with 4-fluorophenyl or 4-cyanophenyl) to assess electronic effects .
    • Vary the naphthamide moiety (e.g., switch to benzamide or introduce methyl groups) to probe steric tolerance .
  • Activity Testing :
    • Evaluate analogs in enzyme inhibition assays (IC₅₀) and cell-based models (e.g., cancer cell viability assays) .

How can contradictory bioactivity data across studies be resolved?

Q. Advanced Research Focus

  • Assay Standardization :
    • Replicate experiments under controlled conditions (pH 7.4, 37°C, serum-free media) to minimize variability .
    • Use isogenic cell lines to rule out genetic background effects.
  • Meta-Analysis :
    • Compare data across multiple studies (e.g., PubChem, independent publications) to identify consensus trends .

What methods are effective for resolving enantiomers in chiral derivatives of this compound?

Q. Advanced Research Focus

  • Chiral HPLC : Use columns with cellulose/amylose-based stationary phases (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases .
  • Circular Dichroism (CD) : Confirm enantiomeric purity by comparing experimental CD spectra with computational predictions .

How can metabolic stability be assessed in preclinical studies?

Q. Advanced Research Focus

  • In Vitro Models :
    • Liver Microsomes : Incubate the compound with human/rat microsomes (1 mg/mL) and NADPH to measure half-life (t₁/₂) and intrinsic clearance .
    • CYP450 Inhibition Assays : Screen against CYP3A4, CYP2D6 to predict drug-drug interaction risks .

What strategies improve aqueous solubility for in vivo studies?

Q. Advanced Research Focus

  • Formulation Optimization :
    • Use co-solvents (e.g., 10% DMSO + 30% PEG-400) or nanoemulsions to enhance solubility .
    • Synthesize phosphate or hydrochloride salts if ionizable groups are present .

How to ensure selectivity against off-target kinases?

Q. Advanced Research Focus

  • Selectivity Screening :
    • Use kinase profiling services (e.g., Eurofins KinaseProfiler) to test against 300+ kinases at 1 µM compound concentration .
    • Apply computational docking (e.g., AutoDock Vina) to predict binding poses and identify key selectivity residues .

What techniques elucidate the compound’s mechanism of action at the molecular level?

Q. Advanced Research Focus

  • X-ray Crystallography : Co-crystallize the compound with its target protein to resolve binding interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to quantify affinity (KD) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。